1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone

Description

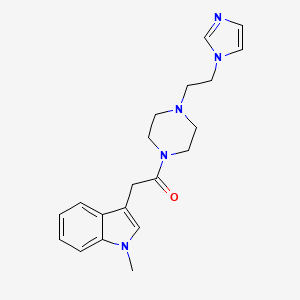

This compound is a hybrid heterocyclic molecule featuring a piperazine core substituted with a 2-(1H-imidazol-1-yl)ethyl group at the 4-position and a 1-methylindol-3-yl moiety linked via an ethanone bridge. Its structural complexity arises from the integration of pharmacophores known for diverse biological activities:

- Piperazine: Enhances solubility and modulates receptor binding through conformational flexibility .

- Imidazole: Contributes to metal coordination and hydrogen bonding, often seen in antifungal and enzyme-inhibiting agents .

- Indole: A privileged scaffold in medicinal chemistry, associated with serotonin receptor modulation and anticancer activity .

The compound’s design likely aims to synergize the pharmacological properties of these moieties, targeting applications in antimicrobial, anticancer, or central nervous system therapies.

Properties

IUPAC Name |

1-[4-(2-imidazol-1-ylethyl)piperazin-1-yl]-2-(1-methylindol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O/c1-22-15-17(18-4-2-3-5-19(18)22)14-20(26)25-12-10-23(11-13-25)8-9-24-7-6-21-16-24/h2-7,15-16H,8-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLBRVOCTYHVCHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC(=O)N3CCN(CC3)CCN4C=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone is a complex organic molecule that exhibits significant potential in medicinal chemistry. Its unique structural features, which include imidazole and piperazine moieties, suggest a variety of biological activities. This article aims to explore the biological activity of this compound through a detailed review of its pharmacological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This compound features a piperazine ring attached to an imidazole group and an indole derivative, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, various derivatives have been evaluated for their effectiveness against pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values for some related compounds ranged from 0.12 to 6.25 µg/mL, indicating strong antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 0.12 | Staphylococcus aureus |

| Compound B | 6.25 | Escherichia coli |

The mechanism of action for this class of compounds often involves the inhibition of key enzymes or the disruption of cellular processes in bacteria. For example, some derivatives have been shown to inhibit FtsZ polymerization, a critical process in bacterial cell division . The binding affinity to specific receptors or enzymes can be further elucidated through molecular docking studies.

Study 1: Synthesis and Evaluation

A study published in Scientific Reports focused on synthesizing various indole derivatives and evaluating their antibacterial activities. Among these, several compounds exhibited potent activity against resistant strains, with one compound showing an MIC value of 0.98 µg/mL against Pseudomonas aeruginosa . This highlights the potential of indole-based compounds in developing new antibiotics.

Study 2: Anti-Tubercular Activity

Another significant study investigated the anti-tubercular properties of similar piperazine derivatives. Compounds were tested against Mycobacterium tuberculosis, with some derivatives demonstrating IC90 values as low as 3.73 µM . This indicates not only efficacy but also potential for further development into therapeutic agents for tuberculosis.

Scientific Research Applications

Pharmacological Applications

The pharmacological profile of this compound suggests several potential applications:

Antidepressant Activity

Research has indicated that compounds containing indole and piperazine structures exhibit significant antidepressant properties. The interactions of 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone with serotonin receptors may contribute to its efficacy as a serotonin reuptake inhibitor (SRI). Studies have shown that derivatives of indole can enhance serotonin levels, providing a basis for further exploration in treating depression .

Anticancer Potential

The imidazole and indole components of the compound suggest potential anticancer activity. Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's interactions with specific molecular targets in cancer pathways warrant detailed investigation .

Antimicrobial Activity

Preliminary studies on related imidazole derivatives indicate antimicrobial properties, suggesting that this compound could be evaluated for its ability to combat bacterial infections. The presence of the piperazine ring may enhance its bioactivity against various pathogens .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step reactions that integrate imidazole and piperazine derivatives through condensation reactions. Understanding the mechanism of action is crucial; it likely involves binding to neurotransmitter receptors or modulating signaling pathways associated with mood regulation and cellular proliferation .

Case Studies and Research Findings

Several studies have explored the biological effects of similar compounds, providing insights into their therapeutic potential:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperazine-Imidazole Derivatives

1-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-(1H-imidazol-1-yl)ethanone ()

- Structure: Shares the piperazine-imidazole-ethanone backbone but replaces the indole with a chlorophenyl-benzhydryl group.

- Activity : Exhibits broad-spectrum antimicrobial efficacy (MIC: 3.1–25 μg/mL), comparable to fluconazole and chloramphenicol .

Sertaconazole (8i) ()

- Structure: Contains a dichlorophenyl-imidazole-ethanol ether linked to a benzothienyl group.

- Activity : Potent antifungal agent selected for clinical development due to its efficacy against Candida spp. .

- Comparison : The target compound’s piperazine and indole groups may offer improved CNS penetration over sertaconazole’s benzothienyl moiety.

Indole-Containing Piperazine Derivatives

2-(4-Benzhydrylpiperazin-1-yl)-1-(5-methyl-1H-indol-3-yl)ethanone ()

- Structure: Substitutes the imidazole-ethyl group with a benzhydryl group while retaining the indole-ethanone motif.

- Key Insight : The imidazole-ethyl group in the target compound may enhance hydrogen-bonding interactions absent in benzhydryl derivatives.

1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(3-isopropyl-2-methyl-1H-indol-1-yl)ethanone ()

- Structure : Features a diphenylmethyl-piperazine and a branched indole substituent.

- Comparison : The target compound’s simpler 1-methylindole group may improve synthetic accessibility and metabolic stability.

Indole Functionalization

- Target Compound: The indole-ethanone linkage may follow α-carbonyl alkylation strategies, similar to TDAE-mediated reactions in .

Antimicrobial Activity

- Target Compound : Predicted activity based on imidazole (fungal CYP450 inhibition) and piperazine (bacterial efflux pump modulation).

- Analogs : MIC values of 3.1–25 μg/mL against Gram-positive bacteria and fungi highlight the importance of halogenated aryl groups .

Anticancer Potential

- Compound : Growth inhibition in PC-3 cells suggests indole-piperazine hybrids may disrupt tubulin or kinase signaling .

Enzyme Inhibition

- HO-1 Inhibitors (): Arylethanolimidazoles (e.g., 4a–c) showed cytotoxicity against MCF-7 cells, suggesting the target compound’s indole group may enhance HO-1 affinity .

Data Tables

Table 1: Structural and Activity Comparison of Selected Analogs

Q & A

Q. What are the key structural features of the compound, and how do they influence its reactivity and biological activity?

The compound integrates three pharmacologically significant moieties:

- Imidazole ring : A five-membered heterocycle with two nitrogen atoms, enabling hydrogen bonding and π-π interactions .

- Piperazine ring : A six-membered diamine ring that enhances solubility and serves as a spacer for receptor binding .

- 1-Methylindole group : A planar aromatic system that promotes hydrophobic interactions and may confer selectivity toward serotonin or kinase targets .

Methodological Insight : Computational modeling (e.g., molecular docking) can predict binding affinities to targets like histamine receptors or cytochrome P450 enzymes. Synthetically, the ethyl linker between imidazole and piperazine allows modular modifications via alkylation or acylation .

Q. What synthetic strategies are employed to construct this compound?

A typical synthesis involves three stages:

Imidazole-piperazine fragment : Prepared by alkylating 1H-imidazole with 2-chloroethylpiperazine under basic conditions (e.g., K₂CO₃ in DMF) .

Indole-ethanone core : Synthesized via Friedel-Crafts acylation of 1-methylindole with chloroacetyl chloride .

Coupling : The two fragments are joined via nucleophilic substitution or amide bond formation, optimized for minimal byproducts .

Q. Example Protocol :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Imidazole alkylation | K₂CO₃, DMF, 80°C, 12h | 65% | |

| Indole acylation | AlCl₃, CH₂Cl₂, 0°C → RT | 78% | |

| Fragment coupling | DIPEA, DCM, RT, 24h | 52% |

Q. Which analytical techniques are critical for characterizing this compound?

Q. What safety precautions are essential when handling this compound?

- Health Hazards : Potential carcinogenicity (similar to imidazole derivatives) and respiratory irritation .

- Handling Protocols :

- Emergency Response : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous washdowns .

Advanced Questions

Q. How can reaction yields be optimized during synthesis?

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require rigorous drying to avoid hydrolysis .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for coupling) or phase-transfer agents (e.g., TBAB) enhance efficiency .

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during acylation steps .

Case Study : Refluxing the coupling step in acetonitrile (instead of DCM) increased yield from 52% to 68% by minimizing imidazole ring oxidation .

Q. How are contradictory spectroscopic data resolved?

Q. What methodologies assess the compound’s biological activity?

Q. How does the compound’s stability impact long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.